

Vupanorsen: A Technical Overview of its Impact on Triglyceride and Lipoprotein Metabolism

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Compound of Interest

Compound Name: Vupanorsen

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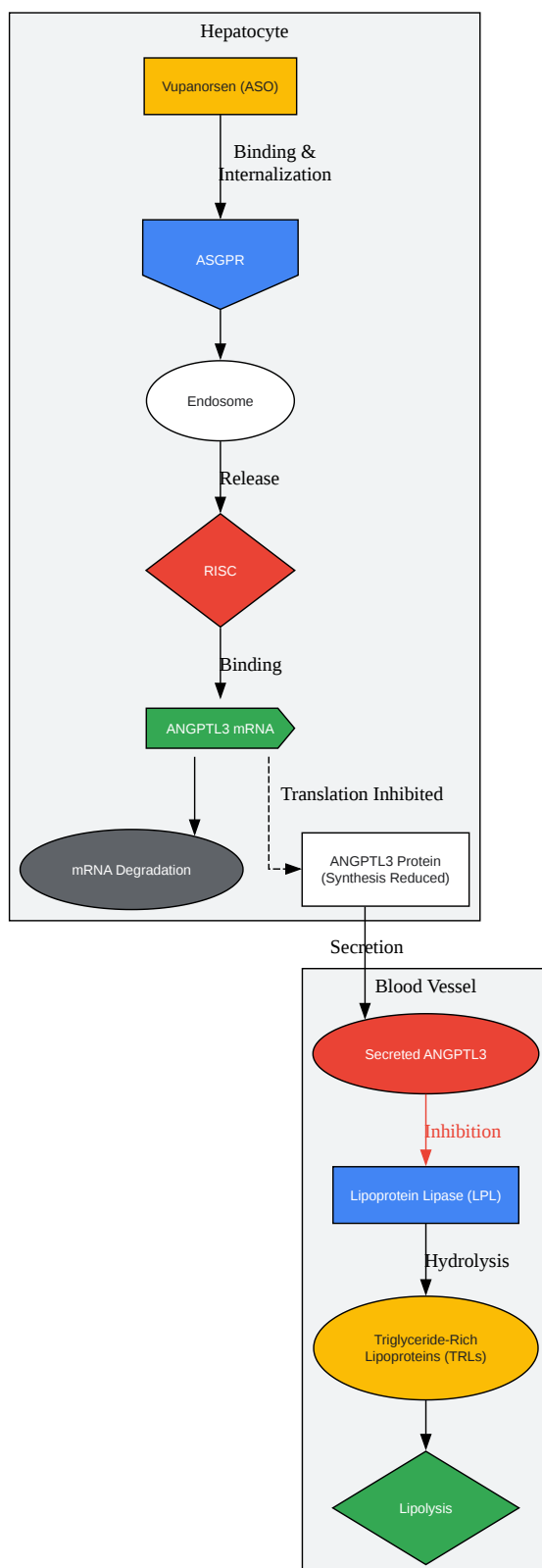
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **vupanorsen**, an investigational antisense oligonucleotide, and its effects on triglyceride and lipoprotein levels. The document summarizes key clinical trial data, details experimental methodologies, and illustrates the underlying biological and procedural pathways.

Core Mechanism of Action

Vupanorsen is an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide designed to specifically target and inhibit the synthesis of angiotensin-like 3 (ANGPTL3) protein in the liver.[1][2] Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of plasma lipids, highlighting its role as a key regulator of triglyceride and cholesterol metabolism.[1][3] By binding to ANGPTL3 messenger RNA (mRNA), **vupanorsen** leads to its degradation, thereby preventing the translation of the ANGPTL3 protein.[4] The reduction in ANGPTL3 levels results in decreased inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL), leading to enhanced clearance of triglycerides and other lipoproteins from the circulation.[3][5]

Signaling Pathway of Vupanorsen



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Caption: **Vupanorsen**'s mechanism of action in reducing ANGPTL3 protein synthesis.

Clinical Efficacy: Summary of Phase 2 and Phase 2b Trials

Vupanorsen has been evaluated in multiple clinical trials, demonstrating a dose-dependent reduction in triglycerides and other atherogenic lipoproteins. Below are summary tables of the key findings from a Phase 2 study in patients with hypertriglyceridemia, type 2 diabetes, and hepatic steatosis, and the Phase 2b TRANSLATE-TIMI 70 trial in statin-treated patients with elevated non-HDL cholesterol.

Phase 2 Study Results

This randomized, double-blind, placebo-controlled study enrolled 105 patients.^[1] Participants received subcutaneous injections of **vupanorsen** or placebo for 6 months.^[1]

| Parameter | Placebo | 40 mg Q4W | 80 mg Q4W | 20 mg QW |
|----------------------|---------|-----------|-----------|----------|
| Triglycerides | -16% | -36% | -53% | -47% |
| ANGPTL3 | +8% | -41% | -59% | -56% |
| Apolipoprotein C-III | N/A | N/A | -58% | N/A |
| Remnant Cholesterol | N/A | N/A | -38% | N/A |
| Total Cholesterol | N/A | N/A | -19% | N/A |
| Non-HDL-C | N/A | N/A | -18% | N/A |
| HDL-C | N/A | N/A | +24% | N/A |
| Apolipoprotein B | N/A | N/A | -9% | N/A |

Q4W: every 4 weeks; QW: every week. Data represents mean percent change from baseline at 6 months.^[1]

TRANSLATE-TIMI 70 (Phase 2b) Study Results

This trial included 286 adults on stable statin therapy with elevated non-HDL cholesterol (≥ 100 mg/dL) or triglycerides (150-500 mg/dL).[6] The study duration was 24 weeks.[6]

| Parameter | Placebo | 80 mg Q4W | 120 mg Q4W | 160 mg Q4W | 60 mg Q2W | 80 mg Q2W | 120 mg Q2W | 160 mg Q2W |
|------------------|---------|-----------|------------|------------|-----------|--------------|------------|------------|
| Non-HDL-C | N/A | -22.4% | -26.6% | -26.6% | -22.0% | -27.7% | -25.2% | -26.0% |
| Triglycerides | N/A | N/A | -41.3% | N/A | N/A | N/A | N/A | -56.8% |
| LDL-C | N/A | N/A | N/A | N/A | N/A | up to -16.2% | N/A | N/A |
| Apolipoprotein B | N/A | N/A | N/A | N/A | N/A | up to -15.1% | N/A | N/A |
| ANGPT L3 | N/A | -69.9% | N/A | N/A | N/A | N/A | N/A | -95.2% |

Q4W:
every 4
weeks;
Q2W:
every 2
weeks.
Data
represents
placebo
-
adjusted
percent
change
from
baseline
at 24
weeks.

[\[6\]](#)[\[7\]](#)

While **vupanorsen** demonstrated significant reductions in triglycerides and non-HDL cholesterol, the magnitude of non-HDL-C reduction was considered modest.[6] Additionally, safety concerns, including dose-dependent elevations in liver enzymes (ALT and AST) and hepatic fat fraction, were observed, particularly at higher doses.[6][8] These findings led to the discontinuation of the clinical development program for **vupanorsen**. [6][9]

Experimental Protocols

Phase 2 Study Methodology

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 study.[10]
- Patient Population: 105 patients with fasting triglycerides >150 mg/dL (>1.7 mmol/L), type 2 diabetes, and hepatic steatosis.[1]
- Treatment Arms:
 - **Vupanorsen** 40 mg subcutaneously every 4 weeks.[1]
 - **Vupanorsen** 80 mg subcutaneously every 4 weeks.[1]
 - **Vupanorsen** 20 mg subcutaneously every week.[1]
 - Placebo.[1]
- Duration: 6 months.[1]
- Primary Efficacy Endpoint: Percent change in fasting triglycerides from baseline at 6 months. [1]
- Secondary Endpoints: Changes in other lipid and lipoprotein parameters, including ANGPTL3, total cholesterol, LDL-C, non-HDL-C, and apolipoprotein B.[10]

TRANSLATE-TIMI 70 (Phase 2b) Study Methodology

- Study Design: A placebo-controlled, double-blind, randomized, Phase 2b trial.[8]

- Patient Population: 286 adults on stable statin therapy with non-HDL cholesterol \geq 100 mg/dL or triglyceride levels between 150 and 500 mg/dL.[\[6\]](#)
- Treatment Arms:
 - Placebo.[\[6\]](#)
 - **Vupanorsen** 80 mg, 120 mg, or 160 mg every 4 weeks (Q4W).[\[6\]](#)
 - **Vupanorsen** 60 mg, 80 mg, 120 mg, or 160 mg every 2 weeks (Q2W).[\[6\]](#)
- Duration: 24 weeks of treatment followed by a 12-week safety monitoring period.[\[6\]](#)
- Primary Efficacy Endpoint: Percent change from baseline in non-HDL cholesterol at 24 weeks.[\[11\]](#)
- Secondary Endpoints: Percent change from baseline in triglycerides, LDL-C, apolipoprotein B, and ANGPTL3.[\[2\]](#)[\[7\]](#)

Experimental Workflow: TRANSLATE-TIMI 70



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Caption: Workflow of the TRANSLATE-TIMI 70 clinical trial.

Conclusion

Vupanorsen effectively reduces triglycerides and other atherogenic lipoproteins by inhibiting hepatic ANGPTL3 synthesis. Clinical data from Phase 2 and Phase 2b trials demonstrated statistically significant, dose-dependent reductions in these lipid parameters. However, the observed reductions in non-HDL cholesterol were modest, and dose-limiting safety signals, primarily related to liver enzyme elevations and increased hepatic fat, led to the cessation of its clinical development. The experience with **vupanorsen** provides valuable insights into the therapeutic potential and challenges of targeting the ANGPTL3 pathway for managing dyslipidemia.

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